MLN 8054-d4 O-β-D-Glucuronide
Description
MLN 8054-d4 O-β-D-Glucuronide is a deuterated glucuronide conjugate of MLN 8054, a small-molecule Aurora A kinase inhibitor investigated for its anticancer properties . The deuterium atoms (d4) are incorporated into the structure to enhance metabolic stability and serve as an internal standard for precise quantification in mass spectrometry-based assays. This compound is synthesized via glucuronidation, where β-D-glucuronic acid is enzymatically attached to the parent drug, increasing its hydrophilicity for renal excretion . With a molecular formula of C₃₁H₂₃ClF₂N₄O₈ and a molecular weight of 652.99 g/mol, it is utilized in pharmacokinetic and metabolic studies to track the disposition of MLN 8054 in biological systems .
Properties
Molecular Formula |
C₃₁H₁₉D₄ClF₂N₄O₈ |
|---|---|
Molecular Weight |
657.01 |
Synonyms |
1-[4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoate-d4] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Glucuronide conjugates are critical in drug metabolism, and MLN 8054-d4 O-β-D-Glucuronide shares structural and functional similarities with other O-β-D-glucuronides. Below is a comparative analysis:
Structural Comparison
Key Observations :
- Deuteration: MLN 8054-d4 and 8-Hydroxy Mirtazapine-d3 glucuronides incorporate isotopic labels for metabolic tracking, unlike non-deuterated analogs .
- Positional Isomerism: Flavonoid glucuronides (e.g., quercetin-3-O-β-D-glucuronide) exhibit biological activity dependent on the glucuronidation site, whereas synthetic drug glucuronides (e.g., MLN 8054-d4) prioritize metabolic stability .
Functional and Pharmacological Comparison
Key Observations :
- Biological Activity: Natural flavonoid glucuronides (e.g., luteolin-3′-O-β-D-glucuronide) are studied for therapeutic effects, while synthetic glucuronides (e.g., MLN 8054-d4) focus on metabolic profiling .
- Analytical Utility: Deuterated glucuronides improve quantification accuracy in LC-MS, whereas non-deuterated isomers require advanced techniques (e.g., ion/molecule reactions) for differentiation .
Q & A
Q. How can the structural configuration of MLN 8054-d4 O-β-D-Glucuronide be confirmed using NMR spectroscopy?
- Methodological Answer : Structural elucidation of O-β-D-glucuronides relies on characteristic NMR signals. The β-configuration is confirmed by coupling constants (J ≈ 7.5–8.0 Hz) for the anomeric proton (H-1'') of the glucuronic acid moiety. For example, in kaempferol-7,4'-di-O-β-D-glucuronide, downfield shifts in aromatic protons and distinct doublets at ~5.17–5.22 ppm (δ) confirm β-linkage . Additional 2D NMR experiments (COSY, HSQC, HMBC) are recommended to resolve complex splitting patterns and assign aglycone-glucose linkages .
Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. For example, 7-hydroxy chlorpromazine glucuronide was quantified using LC-MS with a limit of detection (LOD) of 0.1 ng/mL . Isotope-labeled internal standards (e.g., deuterated analogs) improve precision in complex matrices like plasma or urine .
Advanced Research Questions
Q. How do UDP-glucuronosyltransferase (UGT) isoforms influence the metabolic pathway of this compound?
- Methodological Answer : UGT isoforms (e.g., UGT1A1, UGT1A9) dictate regioselective glucuronidation. To identify responsible isoforms, incubate MLN 8054-d4 with recombinant human UGTs or human liver/kidney microsomes. Inhibitors like nilotinib (UGT1A1-selective) or fluconazole (UGT2B7-selective) can clarify isoform contributions . For instance, dolutegravir glucuronidation is primarily mediated by UGT1A1 in vivo but involves UGT1A9 in hepatic microsomes .
Q. What experimental parameters optimize the enzymatic synthesis of this compound using microbial systems?
- Methodological Answer : Use engineered E. coli expressing Streptomyces-derived UDP-glucuronosyltransferases (UGTs). Optimize substrate concentration (e.g., 0.5 mM resveratrol yields 82.6% conversion to glucuronides ), pH (6.5), and temperature (40°C). Scale-up to 1-L bioreactors with OD600 ~10 and 3-hour incubation maximizes yield . Monitor reactions via LC-MS and purify products using semi-preparative HPLC .
Q. How to resolve contradictions in structural elucidation data between NMR and mass spectrometry for O-β-D-glucuronides?
- Methodological Answer : Cross-validate MS provides molecular weight (e.g., [M-H]⁻ at m/z 477.4 for hesperetin glucuronide ), while NMR confirms stereochemistry. If MS suggests multiple isomers (e.g., 3-O vs. 4'-O glucuronidation), use nuclear Overhauser effect (NOE) NMR to distinguish substitution sites . For ambiguous cases, synthesize regioisomers (e.g., kaempferol-4'-O- vs. 7-O-glucuronide) as reference standards .
Q. What methodological considerations differentiate in vitro from in vivo metabolite profiling of this compound?
- Methodological Answer :
- In vitro : Use hepatocyte/microsomal incubations with NADPH/uridine diphosphate glucuronic acid (UDPGA). Monitor time-dependent formation and enzyme kinetics (Km, Vmax) .
- In vivo : Administer MLN 8054-d4 to animal models (e.g., rats), collect plasma/urine, and compare with in vitro data. For example, vanillic acid-7-O-β-D-glucuronide was first detected in human urine after tea consumption and later biosynthesized in vitro for structural confirmation .
Q. How can microbial biotransformation be optimized for high-yield production of this compound?
- Methodological Answer : Select high-activity UGT strains (e.g., Streptomyces chromofuscus GcaC) . Optimize fermentation conditions:
- Substrate feeding strategy (e.g., pulsed addition to avoid toxicity).
- Co-expression of UDP-glucose dehydrogenases to enhance UDPGA supply .
- Use fed-batch reactors with pH control (6.5–7.0) and dissolved oxygen >30% .
For example, Streptomyces M52104 converted naringenin to glucuronides with 25% yield in 48–192 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
